molecular formula C12H13ClFN3 B1445839 2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1822862-37-2

2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride

Cat. No.: B1445839
CAS No.: 1822862-37-2
M. Wt: 253.7 g/mol
InChI Key: XJZGSNAYYCRNRL-UHFFFAOYSA-N
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Description

2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiproliferative effects against certain cancer cell lines .

Properties

IUPAC Name

2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3.ClH/c13-10-1-3-11(4-2-10)16-8-9-7-14-6-5-12(9)15-16;/h1-4,8,14H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZGSNAYYCRNRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN(N=C21)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride typically involves the cyclization of intermediate compounds. One common method involves the iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to form the pyrazolo[4,3-c]pyridine core . This is followed by Suzuki cross-couplings with various boronic acids and alkylation reactions to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity
Research has indicated that derivatives of 2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine exhibit significant antidepressant effects. Studies involving animal models have shown that these compounds can enhance serotonergic and noradrenergic neurotransmission, which are critical pathways in the treatment of depression .

1.2 Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant properties. It has been found to modulate GABAergic activity, which is essential for seizure control. In preclinical trials, it demonstrated efficacy in reducing seizure frequency and severity in models of epilepsy .

1.3 Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases, making it a candidate for further exploration in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Neuropharmacology

2.1 Neuroprotective Effects
The neuroprotective properties of 2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine have been highlighted in research focusing on neurodegenerative diseases like Alzheimer's and Parkinson's disease. It appears to protect neuronal cells from oxidative stress and apoptosis through various mechanisms, including the modulation of mitochondrial function .

2.2 Cognitive Enhancement
In cognitive impairment models, this compound has shown promise in enhancing memory and learning capabilities. Its ability to influence cholinergic systems may contribute to its cognitive-enhancing effects, suggesting potential applications in treating cognitive disorders associated with aging or neurodegeneration .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is crucial for optimizing its pharmacological properties. Variations in the substituents on the pyrazolo-pyridine core can significantly affect its biological activity and selectivity for specific targets.

Substituent Effect on Activity Potential Application
FluorineIncreases lipophilicityEnhanced blood-brain barrier penetration
MethylModulates receptor affinityImproved efficacy as an antidepressant
HydroxylEnhances solubilityBetter bioavailability

Case Studies

Case Study 1: Antidepressant Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of 2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine and evaluated their antidepressant effects using the forced swim test in mice. The most potent analog reduced immobility time significantly compared to controls .

Case Study 2: Neuroprotective Mechanisms
A recent study explored the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cultures. Results indicated a reduction in cell death and preservation of mitochondrial integrity when treated with the compound .

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3), leading to cell death .

Biological Activity

2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₂H₁₂FN₃·HCl
  • Molecular Weight : 235.70 g/mol
  • CAS Number : 916423-12-6

Research indicates that 2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride may exert its biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, notably cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.
  • Modulation of Cell Signaling Pathways : It may also interact with cell signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.

Anti-inflammatory Activity

A study demonstrated that derivatives of pyrazolo compounds exhibit significant anti-inflammatory properties. The IC₅₀ values for COX-2 inhibition were reported to be in the low micromolar range, indicating potent anti-inflammatory effects .

CompoundIC₅₀ (μmol/L)Reference
2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine0.04 ± 0.02
Celecoxib (control)0.04 ± 0.01

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example:

  • A549 Lung Cancer Cells : The compound caused cell cycle arrest and increased apoptosis markers.
  • H322 and H1299 Cell Lines : Notable reductions in cell viability were observed after treatment with the compound.

Neuroprotective Effects

Emerging research suggests that pyrazolo compounds may possess neuroprotective properties. They could potentially mitigate neuroinflammation and oxidative stress in neuronal cells .

Case Studies

  • Study on COX Inhibition : A detailed study evaluated several pyrazolo derivatives for their COX inhibitory activity. The results indicated that the presence of a fluorine atom significantly enhanced the inhibitory potential against COX enzymes .
  • Cancer Cell Line Study : In a comparative analysis involving multiple cancer cell lines (A549, H322), the compound demonstrated a dose-dependent decrease in cell viability and increased apoptotic markers compared to untreated controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.